molecular formula C9H11NO3 B1272673 2-amino-2-(2-methoxyphenyl)acetic Acid CAS No. 271583-17-6

2-amino-2-(2-methoxyphenyl)acetic Acid

Cat. No.: B1272673
CAS No.: 271583-17-6
M. Wt: 181.19 g/mol
InChI Key: DQSACLYOIBPCJU-UHFFFAOYSA-N
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Description

2-amino-2-(2-methoxyphenyl)acetic acid is a derivative of glycine, an amino acid. This compound is known for its unique structure, which includes an amino group and a methoxyphenyl group attached to the acetic acid backbone. It is primarily used in research settings and has various applications in chemistry, biology, and medicine .

Biochemical Analysis

Biochemical Properties

2-Amino-2-(2-methoxyphenyl)acetic acid plays a significant role in biochemical reactions, particularly as a derivative of glycine. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been noted to influence the secretion of anabolic hormones and supply fuel during exercise . The interactions of this compound with these biomolecules are crucial for its function as an ergogenic dietary substance.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to prevent exercise-induced muscle damage and enhance mental performance during stress-related tasks . These effects highlight its potential in improving physical and mental activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing enzyme activity and gene expression. As a glycine derivative, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as keeping it in a dark place and under an inert atmosphere . Long-term effects observed in in vitro and in vivo studies include sustained enhancement of cellular functions and prevention of muscle damage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to enhance physical and mental performance without adverse effects. At higher doses, there may be toxic or adverse effects, highlighting the importance of dosage regulation . Threshold effects observed in studies indicate that optimal dosages are crucial for maximizing benefits while minimizing risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. As a glycine derivative, it participates in pathways related to amino acid metabolism. It interacts with enzymes and cofactors that facilitate its conversion and utilization within the body . These interactions can affect metabolic flux and metabolite levels, influencing overall metabolic balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating its role in cellular functions.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its interaction with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with glycine in the presence of a reducing agent. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic synthesis. These methods are designed to produce the compound in larger quantities while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(2-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-amino-2-(2-methoxyphenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on cellular processes and its role in metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-(5-chloro-2-methoxyphenyl)acetic acid
  • 2-methoxybenzeneacetic acid
  • 2-(2-methoxyphenyl)acetate

Uniqueness

2-amino-2-(2-methoxyphenyl)acetic acid is unique due to its specific structural features, including the presence of both an amino group and a methoxyphenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-amino-2-(2-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSACLYOIBPCJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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